molecular formula C10H13ClFN B13474335 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride

1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride

Cat. No.: B13474335
M. Wt: 201.67 g/mol
InChI Key: SHQNELUFXOPSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorine atom at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves several steps:

    Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.

    Reduction and Dehydration: The nitromethylindanone is reduced to alcohol and then dehydrated to give nitromethylindene.

    Hydrogenation: The nitromethylindene is hydrogenated over palladium on carbon (Pd/C) to yield the amine.

    Formation of Hydrochloride Salt: The amine is treated with hydrogen chloride to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form more saturated compounds.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines .

Scientific Research Applications

1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to act on neurological receptors, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets are still under investigation, but it is thought to involve the modulation of serotonin and dopamine receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
  • 2,3-dihydro-1H-indene-1-methanamine and its derivatives

Uniqueness

1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is unique due to the specific position of the fluorine atom, which can significantly influence its chemical properties and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-10-5-7(6-12)4-8-2-1-3-9(8)10;/h4-5H,1-3,6,12H2;1H

InChI Key

SHQNELUFXOPSIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)CN)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.